molecular formula C22H13FN4O2S B2968266 (E)-3-((2-fluoro-5-nitrophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile CAS No. 477298-21-8

(E)-3-((2-fluoro-5-nitrophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile

Cat. No.: B2968266
CAS No.: 477298-21-8
M. Wt: 416.43
InChI Key: BIPDGMZAHFRLKX-NTCAYCPXSA-N
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Description

(E)-3-((2-fluoro-5-nitrophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile is a synthetic small molecule designed for research purposes. This compound features a thiazole core scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery. Thiazole and thiadiazole derivatives are frequently investigated for their diverse biological activities, including as inhibitors for various disease targets . The specific structure of this acrylonitrile derivative, incorporating naphthalene and nitro-phenyl groups, suggests it is a candidate for screening in oncology and infectious disease research programs. Preliminary investigations into structurally related 4-(naphthalen-1-yl)-1,2,5-thiadiazol derivatives have demonstrated their design and evaluation as novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), showing moderate inhibitory activity against viral replication . Furthermore, thiazole-containing compounds are widely explored for their anticancer properties, with mechanisms often involving the disruption of cell proliferation and induction of apoptosis . Researchers can utilize this compound as a chemical tool to probe biological pathways or as a lead structure for the development of new therapeutic agents. This product is intended for laboratory research use only and is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(E)-3-(2-fluoro-5-nitroanilino)-2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13FN4O2S/c23-19-9-8-16(27(28)29)10-20(19)25-12-15(11-24)22-26-21(13-30-22)18-7-3-5-14-4-1-2-6-17(14)18/h1-10,12-13,25H/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPDGMZAHFRLKX-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)C(=CNC4=C(C=CC(=C4)[N+](=O)[O-])F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)/C(=C/NC4=C(C=CC(=C4)[N+](=O)[O-])F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-((2-fluoro-5-nitrophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

  • Acrylonitrile Backbone : The acrylonitrile moiety is known for its role in various biological activities.
  • Thiazole Ring : This heterocyclic component contributes to the compound's pharmacological properties.
  • Fluoro-Nitrophenyl Group : The presence of fluorine and nitro groups enhances the lipophilicity and potential reactivity of the compound.

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. The mechanisms through which these compounds exert their effects include:

  • Cell Cycle Arrest : Many acrylonitrile derivatives cause cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Angiogenesis : Some studies have reported that these compounds inhibit angiogenesis, a critical process in tumor growth and metastasis.
  • Selective Cytotoxicity : Certain derivatives show selective cytotoxic effects on cancer cells compared to normal cells, which is essential for minimizing side effects during treatment.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of thiazole-containing acrylonitriles, including derivatives similar to our compound. The results showed that these compounds could induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The most potent analogs demonstrated GI50 values in the low micromolar range, indicating strong cytotoxicity against tumor cells while sparing normal cells .

Case Study 2: Mechanistic Insights

Further investigation into the mechanism revealed that these compounds might act through the aryl hydrocarbon receptor (AhR) pathway. Compounds exhibiting high selectivity over normal cells were found to activate AhR, leading to increased expression of genes involved in apoptosis .

Structure-Activity Relationship (SAR)

The SAR analysis of acrylonitrile derivatives highlights several key features that influence their biological activity:

Structural FeatureInfluence on Activity
Presence of FluorineIncreases lipophilicity and potency
Thiazole RingEssential for cytotoxic activity
Nitro GroupEnhances electron-withdrawing properties, increasing reactivity

Compounds with a thiazole ring and electron-withdrawing groups like nitro or fluoro substituents showed enhanced anticancer activity compared to those lacking these features .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and their implications:

Compound Name Thiazole Substituent Aryl Amino Substituent Key Properties/Applications Reference
(E)-3-((2-Fluoro-5-nitrophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile 4-(Naphthalen-1-yl) 2-Fluoro-5-nitrophenyl High lipophilicity; potential bioactivity inferred from analogs
(E)-3-((2-Fluoro-5-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile (CAS 333414-97-4) 4-Phenyl 2-Fluoro-5-nitrophenyl Biochemical/pharmaceutical use
(E)-2-(Benzo[d]thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile (7f) Benzo[d]thiazol-2-yl Pyridin-3-yl Green solid; 66% yield; MP 155–157°C
(E)-2-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-((2-iodophenyl)amino)acrylonitrile (CAS 374601-70-4) 4-(3,4-Dimethoxyphenyl) 2-Iodophenyl Halogen-substituted; electronic modulation
(E)-2-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-3-((4-fluoro-3-nitrophenyl)amino)acrylonitrile (CAS 625409-38-3) 4-(2,4-Dichlorophenyl) 4-Fluoro-3-nitrophenyl Antiviral potential (inferred)
Key Observations:
  • Thiazole Substituents: Naphthalen-1-yl (target compound) vs. Benzo[d]thiazol-2-yl (7f): This substituent introduces additional nitrogen and sulfur atoms, enhancing hydrogen-bonding capacity and π-stacking interactions, as evidenced by its green color and moderate yield (66%) .

Physicochemical Properties

  • Melting Points :

    • Larger aromatic substituents (e.g., naphthyl, biphenyl) correlate with higher melting points due to enhanced van der Waals interactions. For example, compound 7j (biphenyl-substituted) has a MP of 191–193°C, while furyl-substituted 7i melts at 138–140°C .
    • The target compound’s naphthyl group likely elevates its MP compared to phenyl-substituted analogs.
  • Spectroscopic Features :

    • IR : All acrylonitrile derivatives show characteristic CN stretch ~2200 cm⁻¹ .
    • NMR : Chemical shifts for the α,β-unsaturated nitrile protons typically appear downfield (δ 7.5–8.5 ppm) due to conjugation .

Q & A

Basic: What experimental strategies are recommended for synthesizing (E)-3-((2-fluoro-5-nitrophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile?

Methodological Answer:
Synthesis should focus on optimizing regioselectivity and stereochemical control. Key steps include:

  • Thiazole Core Formation : Use Hantzsch thiazole synthesis by reacting α-haloketones with thioureas. For example, coupling 4-(naphthalen-1-yl)thiazol-2-amine with a halogenated acrylonitrile precursor .
  • Nitro-Fluorophenyl Conjugation : Introduce the 2-fluoro-5-nitroaniline moiety via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃/DMF at 80°C) to ensure retention of the (E)-configuration .
  • Stereochemical Validation : Monitor reaction progress using TLC and confirm stereochemistry via NOESY NMR to distinguish (E)- and (Z)-isomers .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • ¹H/¹³C-NMR : Assign signals using DEPT-135 and HSQC for carbons adjacent to electronegative groups (e.g., fluorine and nitro). For example, the nitrophenyl group’s aromatic protons appear as doublets (δ 8.2–8.5 ppm) .
  • FT-IR : Confirm acrylonitrile C≡N stretch at ~2200 cm⁻¹ and nitro group absorption at ~1520 cm⁻¹. Thiazole C-S-C vibrations appear at ~680 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Use ESI-HRMS to validate molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns should align with thiazole and naphthyl cleavage pathways .

Advanced: How can computational methods resolve contradictions in crystallographic data or electronic properties?

Methodological Answer:

  • Crystallographic Refinement : Use SHELXL (via Olex2) for high-resolution refinement. For disordered regions (e.g., naphthyl groups), apply PART and SIMU constraints to model thermal motion .
  • Wavefunction Analysis : Multiwfn calculates electrostatic potential (ESP) maps to identify electron-deficient regions (e.g., nitro groups) and nucleophilic sites (thiazole sulfur). Compare with experimental X-ray charge density maps .
  • DFT/TD-DFT : Optimize geometry at B3LYP/6-311++G(d,p) and compute UV-Vis spectra. Discrepancies between calculated and experimental λmax may indicate solvent effects or aggregation .

Advanced: How to design structure-activity relationship (SAR) studies for biological targets?

Methodological Answer:

  • Analog Synthesis : Modify substituents systematically (e.g., replace naphthyl with phenyl or fluorophenyl groups) to assess steric/electronic effects. Use methods from (e.g., allyl-imino substitutions) .
  • Docking Studies : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Prioritize interactions between the acrylonitrile group and catalytic lysines or the thiazole ring’s π-π stacking .
  • Bioactivity Assays : Use fluorescence polarization to measure binding affinity (Kd) and compare with computational predictions. Resolve contradictions via molecular dynamics (MD) simulations (e.g., GROMACS) .

Advanced: What strategies address low yield or purity in large-scale synthesis?

Methodological Answer:

  • Flow Chemistry : Optimize continuous-flow synthesis (e.g., Omura-Sharma-Swern oxidation) to enhance reproducibility. Use Design of Experiments (DoE) to model variables (temperature, residence time) .
  • Purification : Employ preparative HPLC with a C18 column (MeCN/H2O gradient) to isolate the (E)-isomer. Monitor for nitro group reduction byproducts (e.g., amine derivatives) via LC-MS .
  • Crystallization : Use solvent diffusion (hexane/EtOAc) to grow single crystals for X-ray validation. If twinning occurs, apply SHELXL’s TWIN command for refinement .

Advanced: How to analyze non-covalent interactions (e.g., π-stacking) in supramolecular assemblies?

Methodological Answer:

  • Hirshfeld Surface Analysis : Use CrystalExplorer to quantify intermolecular contacts (e.g., naphthyl-fluorophenyl π-π interactions). Compare fingerprint plots with similar thiazole derivatives .
  • QTAIM (Quantum Theory of Atoms in Molecules) : Calculate bond critical points (BCPs) for hydrogen bonds (e.g., C≡N···H-N) using Multiwfn. Electron density (ρ) >0.02 a.u. confirms significant interactions .
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability (decomposition >250°C) with packing efficiency observed in crystallography .

Basic: How to troubleshoot discrepancies in elemental analysis (C, H, N) data?

Methodological Answer:

  • Sample Preparation : Ensure thorough drying (vacuum, 60°C) to remove solvent residues. Use combustion analysis (CHNS-O) with sulfanilamide as a calibration standard .
  • Error Sources : If C/N ratios deviate >0.3%, check for incomplete combustion (e.g., persistent nitrile groups) or hygroscopicity. Re-run with duplicate samples .
  • Theoretical vs. Experimental : Compare with DFT-optimized molecular formulas. Discrepancies may indicate polymorphism or isotopic effects .

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